molecular formula C5H13BN2O2 B14240088 1-acetamidoethyl-N-methylboronamidic acid CAS No. 253156-49-9

1-acetamidoethyl-N-methylboronamidic acid

Cat. No.: B14240088
CAS No.: 253156-49-9
M. Wt: 143.98 g/mol
InChI Key: PZZNAWREJMORLE-UHFFFAOYSA-N
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Description

1-acetamidoethyl-N-methylboronamidic acid is a compound that contains boron, nitrogen, and oxygen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of boron in its structure makes it a valuable candidate for research in boron chemistry and its interactions with other elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetamidoethyl-N-methylboronamidic acid can be achieved through several methods. One common approach involves the reaction of acetamide with boron-containing reagents under controlled conditions. For example, the reaction of acetamide with boron trichloride (BCl3) in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-acetamidoethyl-N-methylboronamidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce boron-containing alcohols or amines.

Scientific Research Applications

1-acetamidoethyl-N-methylboronamidic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It can participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-acetamidoethyl-N-methylboronamidic acid involves its interaction with specific molecular targets. In the context of boron neutron capture therapy (BNCT), the compound is taken up by cancer cells and exposed to neutron radiation. The boron atoms in the compound capture neutrons, leading to the release of high-energy particles that selectively destroy cancer cells while sparing healthy tissue.

Comparison with Similar Compounds

Similar Compounds

    Boronic acids: Compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group.

    Borate esters: Compounds formed by the reaction of boronic acids with alcohols.

    Boron-containing amines: Compounds with boron-nitrogen bonds.

Uniqueness

1-acetamidoethyl-N-methylboronamidic acid is unique due to its specific structure, which combines boron, nitrogen, and oxygen atoms in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

253156-49-9

Molecular Formula

C5H13BN2O2

Molecular Weight

143.98 g/mol

IUPAC Name

1-acetamidoethyl-N-methylboronamidic acid

InChI

InChI=1S/C5H13BN2O2/c1-4(6(10)7-3)8-5(2)9/h4,7,10H,1-3H3,(H,8,9)

InChI Key

PZZNAWREJMORLE-UHFFFAOYSA-N

Canonical SMILES

B(C(C)NC(=O)C)(NC)O

Origin of Product

United States

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